molecular formula C19H16ClNO3 B2507490 METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE CAS No. 1358223-54-7

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE

Cat. No.: B2507490
CAS No.: 1358223-54-7
M. Wt: 341.79
InChI Key: BQYSJYODXMRKLX-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline-based derivative characterized by a 2-carboxylate ester group, a 6-methyl substituent on the quinoline core, and a 4-position [(3-chlorophenyl)methoxy] side chain. The 3-chlorophenyl moiety in this compound may enhance lipophilicity and receptor binding, while the methyl group at position 6 could influence steric and electronic properties.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-6-7-16-15(8-12)18(10-17(21-16)19(22)23-2)24-11-13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYSJYODXMRKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylmethoxy group and the methyl group. The final step involves esterification to form the carboxylate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(3-CHLOROPHENYL)METHOXY]-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituents (Quinoline Positions) Melting Point (°C) Reactivity/Notes
3-Chloroethyl 2-phenylquinoline-4-carboxylate 4-carboxylate (3-chloroethyl ester), 2-phenyl 72 Reacts with diethylamine to form diethylaminoethyl ester derivative (m.p. 160°C)
3-Chloroethyl 6-methoxy-2-phenylquinoline-4-carboxylate 4-carboxylate (3-chloroethyl ester), 6-methoxy, 2-phenyl 98 Higher m.p. than non-methoxy analog, suggesting improved crystallinity
Target Compound 2-carboxylate (methyl ester), 4-[(3-chlorophenyl)methoxy], 6-methyl Not reported Likely enhanced lipophilicity due to 3-chlorophenyl and methyl groups; potential for tailored bioactivity
  • Substituent Effects: The 3-chlorophenyl methoxy group in the target compound replaces phenyl or simpler alkoxy groups in analogs. This modification may improve binding to hydrophobic targets compared to phenyl or methoxy substituents . The 6-methyl group (vs.
  • Reactivity: Chloroethyl esters (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate) undergo nucleophilic substitution with diethylamine to form aminoethyl derivatives, a strategy for prodrug design . The target compound’s methyl ester lacks this reactivity, suggesting greater metabolic stability.

Functional Analogs: 3-Chlorophenyl-Containing Bioactive Compounds

Pradefovir Mesylate (CAS 625095-61-6), an antiviral agent, shares the 3-chlorophenyl group but features a purine-phosphorinan scaffold instead of a quinoline core . This comparison highlights:

  • Role of 3-Chlorophenyl : In pradefovir, the 3-chlorophenyl group is part of a phosphorinan ring critical for antiviral activity. In the target compound, it may serve a similar role in enhancing target affinity but within a distinct structural context.
  • Core Structure Differences: Quinoline derivatives often target enzymes like kinases or DNA topoisomerases. Purine analogs like pradefovir typically inhibit viral polymerases .

Research Implications and Limitations

  • Synthetic Flexibility: The evidence demonstrates that chloroethyl esters and aminoethyl derivatives of quinoline carboxylates are synthetically accessible, offering routes to modify the target compound’s ester group for improved bioavailability .
  • Biological Potential: While pradefovir’s antiviral success underscores the 3-chlorophenyl group’s utility, the target compound’s quinoline core may enable distinct mechanisms of action.
  • Data Gaps : Melting points, solubility, and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 4-[(3-chlorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline derivative that has attracted attention due to its potential biological activities. This compound's structure, characterized by a quinoline core substituted with a chlorophenyl and methoxy group, suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

The molecular formula of this compound is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}. Its unique structure allows for diverse chemical reactivity, which can be explored for various medicinal applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Antimicrobial Activity : Many quinoline derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Quinoline derivatives are often evaluated for their ability to inhibit key enzymes. For example, some compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission .
  • Anticancer Properties : The potential of quinoline derivatives in cancer therapy is significant. Compounds in this class have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis through mechanisms such as c-Myc inhibition .

Case Studies

  • Antibacterial Activity : A study on synthesized quinoline derivatives found that certain compounds demonstrated strong inhibitory effects on bacterial growth, suggesting the potential of this compound in treating bacterial infections .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that related quinoline compounds effectively inhibited AChE and urease, highlighting their therapeutic potential in neurodegenerative diseases and urinary tract infections, respectively .
  • Anticancer Mechanisms : A detailed investigation into the mechanisms of action revealed that certain quinoline derivatives could disrupt protein-protein interactions essential for cancer cell survival, such as inhibiting c-Myc-Max dimerization . This suggests that this compound may share similar anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialVarious quinolinesModerate to strong activity
Enzyme InhibitionQuinoline derivativesStrong AChE inhibition
AnticancerQuinoline analogsDisruption of c-Myc-Max interaction

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